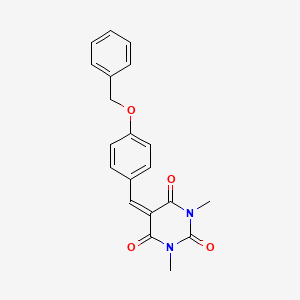

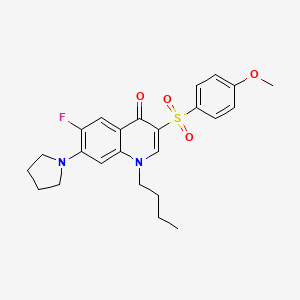

5-(4-Benzyloxy-benzylidene)-1,3-dimethyl-pyrimidine-2,4,6-trione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(4-Benzyloxy-benzylidene)-1,3-dimethyl-pyrimidine-2,4,6-trione (5-BBDMPT) is a novel chemical compound that has been studied for its potential applications in scientific research. It is a versatile compound that can be used in various experiments and can act as a starting material for other compounds. 5-BBDMPT has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Wissenschaftliche Forschungsanwendungen

Molecular Structure and Interactions

The investigation into the molecular structures and interactions of pyrimidine derivatives, such as 5-(4-Benzyloxy-benzylidene)-1,3-dimethyl-pyrimidine-2,4,6-trione, reveals intricate details about their chemical behavior. In a study, the structural analysis of similar pyrimidine compounds showed no direction-specific intermolecular interactions in certain derivatives, while others exhibited chains of edge-fused rings formed through hydrogen bonding, indicating a potential for diverse chemical reactivities and applications (Silva et al., 2005).

Synthesis Techniques

Innovative synthesis techniques for pyrimidine derivatives have been developed, such as a catalyst-free, one-pot synthesis method. This approach yields a new series of functionalized pyrimidines under mild conditions without the need for column chromatographic purification, highlighting the compound's versatility and the efficiency of its synthesis (Brahmachari & Nayek, 2017).

Catalysis and Green Chemistry

Research into green chemistry and catalysis has also found pyrimidine derivatives to be of interest. For example, L-Proline based ionic liquid has been identified as a highly efficient and homogenous catalyst for the synthesis of pyrimidine diones, including benzylidene variants, under ultrasonic irradiation. This method emphasizes environmental friendliness and the potential for catalyst reuse, marking an advancement in sustainable chemical processes (Patil et al., 2020).

Luminescent Materials

The development of luminescent materials has benefited from the study of pyrimidine derivatives. Compounds like 5-(Benzylidene)pyrimidine-2,4,6-triones have been synthesized and analyzed for their spectral-luminescent properties, demonstrating potential as fluorescent probes due to their aggregation-induced emission characteristics. This research opens avenues for the use of these compounds in detecting substances like ethanol in aqueous solutions (Mendigalieva et al., 2022).

Wirkmechanismus

Target of Action

The primary target of this compound is DNA . It is synthesized and evaluated as a DNA-binding agent . The compound interacts with DNA, which plays a crucial role in biological activities like transcription, replication, and translation of genes .

Mode of Action

The compound interacts with its target, DNA, via the minor groove binding . This interaction is critical for understanding the mechanism of action and designing specific DNA binders . The compound’s interaction with DNA can lead to changes in the DNA structure, affecting the transcription, replication, and translation of genes .

Biochemical Pathways

The compound’s interaction with DNA affects the biochemical pathways involved in gene transcription, replication, and translation . These pathways are crucial for cell growth and division. By interacting with DNA, the compound can potentially disrupt these pathways, leading to changes in cell behavior .

Result of Action

The result of the compound’s action on DNA can lead to changes in cell behavior, potentially affecting cell growth and division . .

Biochemische Analyse

Cellular Effects

The effects of 5-(4-Benzyloxy-benzylidene)-1,3-dimethyl-pyrimidine-2,4,6-trione on cells are complex and multifaceted. It has been suggested that the compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Eigenschaften

IUPAC Name |

1,3-dimethyl-5-[(4-phenylmethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O4/c1-21-18(23)17(19(24)22(2)20(21)25)12-14-8-10-16(11-9-14)26-13-15-6-4-3-5-7-15/h3-12H,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQVHHFXWZOZTGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=CC2=CC=C(C=C2)OCC3=CC=CC=C3)C(=O)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amino}cyclobutan-1-ol](/img/structure/B2760944.png)

![(E)-2-cyano-3-[3-[(4-methylphenyl)methoxy]phenyl]-N-(2,4,6-trimethylphenyl)prop-2-enamide](/img/structure/B2760945.png)

![2-{[4-(3-chlorophenyl)piperazino]methyl}-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one](/img/structure/B2760947.png)

![2-(2-Bromophenyl)-1-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone](/img/structure/B2760951.png)

![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(thiophen-3-yl)ethanone](/img/structure/B2760953.png)

![2-((difluoromethyl)sulfonyl)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2760959.png)

![1-Methyl-3-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]pyrazin-2-one](/img/structure/B2760963.png)